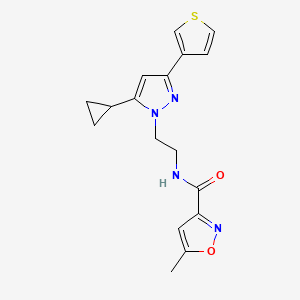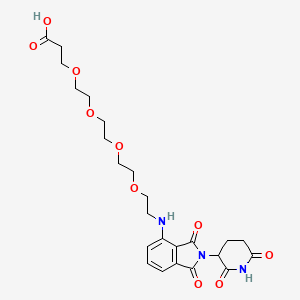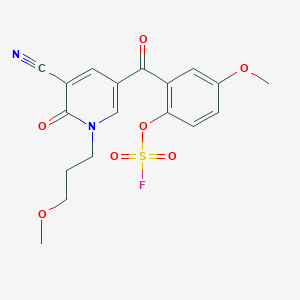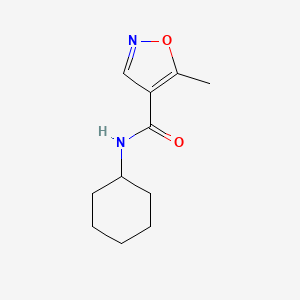
1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones. It is commonly known as BPIP and has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Synthesis and Structural Analysis Research on related compounds focuses on synthesis methods and structural analysis. For example, the synthesis of piperidine-4-spiro-5′-imidazolidine-2′,4′-diones from methyl substituted 2-phenyl-4-hydroxypiperidines showcases the compound's structural flexibility and potential for further chemical modifications (Unkovskii et al., 1994). These synthetic approaches provide a foundation for developing new drugs or materials with tailored properties.
Antimicrobial Applications Several studies demonstrate the antimicrobial potential of imidazolidine derivatives. For instance, antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives (Jat et al., 2006) and 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones (Prakash et al., 2011) indicate the class's effectiveness against a variety of bacterial and fungal pathogens. These findings suggest potential applications in developing new antimicrobial agents.
Chemosensitization of Antibiotic-Resistant Bacteria Research into imidazolidine-4-one derivatives has identified potential chemosensitizers that could enhance the effectiveness of antibiotics against resistant bacterial strains, such as MRSA. The study by Matys et al. (2015) discusses the synthesis, biological evaluation, and molecular modeling of amine derivatives of 5-aromatic imidazolidine-4-ones, highlighting their role in combating antibiotic resistance (Matys et al., 2015).
Electrochemical Studies Electrochemical oxidation studies of hydantoins, including imidazolidine derivatives, provide insights into their redox behavior and potential applications in biochemical sensors or electrochemical devices (Nosheen et al., 2012).
Cancer Research New thiazacridine agents, structurally similar to imidazolidine derivatives, have been synthesized and evaluated for their antitumor activities, showing promise as future cancer therapeutics (Chagas et al., 2017).
properties
IUPAC Name |
1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c20-16-7-6-15(27-16)18(25)21-10-8-13(9-11-21)22-12-17(24)23(19(22)26)14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBYRHABXWOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)

![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2741941.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2741945.png)

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)

![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)


![N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide](/img/structure/B2741954.png)
